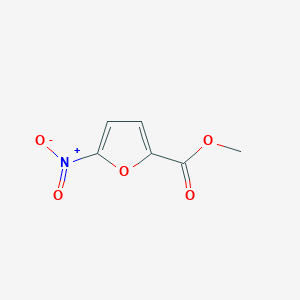
4-Methyl-1-naphthaldehyde
概要
説明
4-Methyl-1-naphthaldehyde (4-MNA) is a highly versatile and valuable chemical compound that has a wide range of applications in the scientific research and industrial fields. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the production of various pharmaceuticals, agrochemicals, and other products. 4-MNA is also used in the lab as a fluorescent dye, and its ability to interact with biological molecules makes it an important tool in a variety of biochemical and physiological studies.
科学的研究の応用
Fluorescent Chemosensor Development
A chemosensor based on 2-hydroxy-1-naphthaldehyde derivatives was developed for the selective detection of aluminum ions. This fluorescent sensor shows enhancement of fluorescent intensity upon binding with Al³⁺ ions and is reversible. This research highlights the potential of naphthaldehyde derivatives in the development of selective chemical sensors for metal ions in various solvents (Sun et al., 2018).
Studies on Fluorescence and Intersystem Crossing
Research on 1-and 2-naphthaldehyde derivatives, including their absorption and fluorescence spectra, provides insights into the effects of hydrogen bonding and solvent interactions on fluorescence and phosphorescence. This study contributes to understanding the radiationless transitions in aromatic carbonyl compounds (Kitamura & Baba, 1975).
Synthesis of Monoaldehydes
A study on the oxidation of dimethylnaphthalenes with Ce⁴⁺ in acetic acid yielded corresponding monoaldehydes with high selectivity and yield. This research demonstrates the efficacy of naphthaldehyde derivatives in organic synthesis (Sydnes et al., 1985).
Regioselective C–H Methylation
A method was developed for the regioselective peri- and ortho-C–H methylation of 1-naphthaldehyde, demonstrating the potential of naphthaldehyde derivatives in the structural functionalization of bioactive molecules (Mao et al., 2022).
Solid-Liquid Equilibrium Studies
Research on the solubility of 2-naphthaldehyde in binary and ternary systems with ethanol provides valuable data for the separation process of these compounds. This study offers a theoretical foundation for understanding the solubility behavior of naphthaldehyde derivatives (Yu et al., 2019).
Proton Transfer Studies
A series of naphthaldehydes, including 4-hydroxy-1-naphthaldehyde, were investigated to explore their potential tautomerism and deprotonation. This research sheds light on the chemical behavior and structural properties of naphthaldehyde compounds (Manolova et al., 2015).
Safety and Hazards
作用機序
Target of Action
4-Methyl-1-naphthaldehyde is a monoaldehyde
Mode of Action
Aldehydes can react with nucleophilic sites on proteins and dna, forming schiff bases . This can lead to changes in the structure and function of these biomolecules.
Biochemical Pathways
It’s known that aldehydes can participate in various biochemical reactions, including the formation of schiff bases and michael adducts . These reactions can alter the function of proteins and other biomolecules, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Aldehydes are generally well-absorbed and can be metabolized by aldehyde dehydrogenases and other enzymes .
Result of Action
The interaction of aldehydes with proteins and dna can lead to changes in cell function and potentially contribute to cellular toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive molecules can affect the reactivity of the aldehyde group and thus influence its biological effects .
生化学分析
Biochemical Properties
4-Methyl-1-naphthaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It is involved in the formation of methyl 2-phenyl-3-(4-methyl-1-naphthyl)propenoate and (Z/E)-2-amino-4,6-dimethyl-5-[(4-methyl-1-naphthyl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile . The compound interacts with various enzymes and proteins, facilitating these synthetic processes. For instance, it undergoes reactions with ammonium nitrate to form nitrosoamines, which are significant in biochemical pathways .
Cellular Effects
This compound has notable effects on cellular processes. It has been identified in the microenvironment of pancreatic cancer cells, indicating its potential role in cancer biology . The compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with microglial cells, inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a nucleophile in competition with nitrogen, forming oximes or hydrazones through reactions with hydroxylamine or hydrazine . These interactions lead to the formation of stable adducts, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can undergo reactions to form nitrosoamines, which have long-term implications for cellular health . Additionally, its stability in various solvents and conditions affects its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects have been observed, indicating the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor to naphthalene, a known carcinogen, and undergoes metabolic reactions to form various intermediates . These pathways involve enzymes such as squalene epoxidase, which plays a role in the biosynthesis of ergosterol . The compound’s metabolism affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its biochemical activity . The compound’s distribution within different cellular compartments determines its functional roles in various biological processes.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
4-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRGTXVAPBSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187412 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33738-48-6 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033738486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33738-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)





![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)






